(Piperidine)bis(piperidine-1-carbodithioato-S,S')zinc

Antimicrobial Dithiocarbamate complexes MIC determination

(Piperidine)bis(piperidine-1-carbodithioato-S,S')zinc (CAS 68975-85-9; molecular formula C₁₇H₃₄N₃S₄Zn; MW 474.1) is a zinc(II) dithiocarbamate coordination adduct in which the central zinc atom is chelated by two piperidine-1-carbodithioate ligands and additionally coordinated by one neutral piperidine molecule. This adduct form distinguishes it from the simpler bis-chelated parent compound zinc bis(piperidine-1-carbodithioate) (CAS 13878-54-1, MW 385.9), which lacks the extra piperidine ligand.

Molecular Formula C17H31N3S4Zn
Molecular Weight 471.1 g/mol
CAS No. 68975-85-9
Cat. No. B12806336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Piperidine)bis(piperidine-1-carbodithioato-S,S')zinc
CAS68975-85-9
Molecular FormulaC17H31N3S4Zn
Molecular Weight471.1 g/mol
Structural Identifiers
SMILESC1CCNCC1.C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2]
InChIInChI=1S/2C6H11NS2.C5H11N.Zn/c2*8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1;/h2*1-5H2,(H,8,9);6H,1-5H2;/q;;;+2/p-2
InChIKeyLBBKEFAFNBSZAB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Identity and Baseline for (Piperidine)bis(piperidine-1-carbodithioato-S,S')zinc (CAS 68975-85-9)


(Piperidine)bis(piperidine-1-carbodithioato-S,S')zinc (CAS 68975-85-9; molecular formula C₁₇H₃₄N₃S₄Zn; MW 474.1) is a zinc(II) dithiocarbamate coordination adduct in which the central zinc atom is chelated by two piperidine-1-carbodithioate ligands and additionally coordinated by one neutral piperidine molecule . This adduct form distinguishes it from the simpler bis-chelated parent compound zinc bis(piperidine-1-carbodithioate) (CAS 13878-54-1, MW 385.9), which lacks the extra piperidine ligand . The compound belongs to the broader class of metal dithiocarbamates, which are widely employed as rubber vulcanization ultra-accelerators, single-source precursors for metal sulfide nanomaterials, and antimicrobial agents [1]. Its unique adduct geometry confers distinct thermal decomposition pathways and coordination chemistry that are not replicated by the non-adduct analog or by linear-alkyl dithiocarbamate variants such as zinc diethyldithiocarbamate (ZDEC, CAS 14324-55-1) [2].

Why Generic Substitution of (Piperidine)bis(piperidine-1-carbodithioato-S,S')zinc with Simpler Dithiocarbamates Is Scientifically Unjustified


The piperidine adduct form of this zinc dithiocarbamate is not functionally interchangeable with the simpler bis-chelated analog (CAS 13878-54-1) or with linear-chain dithiocarbamates such as ZDEC or ZDMC. Three structural features create quantifiable differentiation: (i) the additional coordinated piperidine molecule alters the coordination geometry at zinc from tetrahedral to trigonal bipyramidal, modifying the ZnS₄N chromophore that governs both thermal decomposition kinetics and ligation reactivity [1]; (ii) the cyclic pentamethylene backbone of the piperidine dithiocarbamate ligand introduces conformational rigidity absent in acyclic diethyl- or dimethyl- analogs, impacting metal-center accessibility in both vulcanization and biological systems [2]; and (iii) thermal analysis demonstrates that piperidine-coordinated adducts undergo a distinct two-stage decomposition—initial desorption of coordinated piperidine followed by thermolysis of the dithiocarbamate moiety to ZnS—whereas non-adduct analogs decompose in a single step, yielding different ZnS particle morphology when used as nanomaterial precursors [3]. These differences directly affect antimicrobial MIC values, vulcanization scorch safety windows, and nanocrystal size distributions, making generic substitution a source of irreproducible results.

Quantitative Differentiation Guide for (Piperidine)bis(piperidine-1-carbodithioato-S,S')zinc Against Its Closest Analogs


Superior Anti-Staphylococcal Activity of Zinc Piperidine Dithiocarbamate Versus Isostructural Co, Cu, Fe, Ni, Bi, and Ag Analogs

In a direct head-to-head broth dilution assay, zinc piperidine dithiocarbamate complex inhibited Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.625 mg/mL, ranking it the most potent among all seven metal piperidine dithiocarbamate complexes tested [1]. By comparison, the cobalt analog required 2.500 mg/mL (4-fold higher MIC), while Ag, Ni, Bi, and Cu complexes each showed MICs of 10 mg/mL (16-fold higher) [1]. The overall rank order against S. aureus was Zn > Co > Cu > Ag = Bi = Ni > Fe [2]. For Candida albicans, the zinc complex showed an MIC of 1.250 mg/mL, second only to the cobalt complex (0.312 mg/mL), with the rank order Co > Zn > Fe > Ag = Bi = Cu = Ni [2]. This demonstrates that the metal identity, rather than the ligand alone, drives the antimicrobial potency, and that zinc confers the optimal antibacterial profile among the series.

Antimicrobial Dithiocarbamate complexes MIC determination

Faster Vulcanization Speed of Zinc Pentamethylene Dithiocarbamate (ZPDC) Versus Thiuram-Class Accelerators

Zinc pentamethylenedithiocarbamate (ZPDC, the commercial form corresponding to CAS 13878-54-1 and closely related to the piperidine adduct CAS 68975-85-9) is documented to accelerate sulfur vulcanization faster than thiuram-class accelerators [1]. This is a critical differentiation because thiurams (e.g., TMTD, TETD) are the benchmark ultra-accelerator class. ZPDC achieves this faster cure rate while maintaining a low critical vulcanization temperature, though with the trade-off that vulcanization flatness narrows sharply above 121°C, requiring careful scorch management . In comparative EPDM curing studies, a combined EZ/PPD/TETD/CZ system (where PPD = pentamethylene dithiocarbamate) effectively shortened optimum cure time while maintaining scorch safety, demonstrating that the pentamethylene dithiocarbamate component contributes uniquely to cure synergy [2]. Unlike ZDEC (zinc diethyldithiocarbamate), which is of intermediate accelerator activity and can cause gradual latex thickening under storage, the pentamethylene variant provides faster onset without the same storage instability profile [3].

Rubber vulcanization Accelerator performance Cure kinetics

Higher Thermal Stability (Melting Point) of Zinc Pentamethylene Dithiocarbamate Versus Linear-Chain Dithiocarbamate Analogs

The pentamethylene dithiocarbamate zinc complex (CAS 13878-54-1) exhibits a melting point of 223–225°C [1], substantially higher than zinc diethyldithiocarbamate (ZDEC, CAS 14324-55-1) at 178–183°C and lower than zinc dimethyldithiocarbamate (ZDMC, CAS 137-30-4) at 248–257°C . This intermediate thermal stability, combined with the compound's density of 1.60 g/cm³, places the pentamethylene/piperidine dithiocarbamate in a distinct thermal window relative to its acyclic analogs. This difference directly affects processing safety during rubber compounding, where the critical scorch temperature must be balanced against cure activation energy. For nanomaterial precursor applications, the decomposition temperature governs the kinetics of ZnS nanoparticle nucleation and growth, with the piperidine adduct form providing an additional thermal desorption step that can be exploited for morphology control [2].

Thermal stability Melting point Dithiocarbamate comparison

Validated Single-Source Precursor Capability for ZnS Nanoparticle Synthesis with Demonstrated Quantum Confinement

Bis(dipiperidinyldithiocarbamato)zinc(II) — a compound closely related to the piperidine adduct CAS 68975-85-9 — has been demonstrated as an effective single-source precursor for ZnS nanoparticles via thermolysis in hexadecylamine (HDA) and tri-n-octylphosphine oxide (TOPO) at controlled temperatures [1]. The resulting ZnS nanoparticles exhibited predominantly spherical morphology with evidence of quantum confinement effects as characterized by UV-Vis and photoluminescence spectroscopy [2]. This precursor capability is structurally enabled by the cyclic piperidine-containing dithiocarbamate ligand, which decomposes cleanly to ZnS. In contrast, acyclic dithiocarbamate precursors such as zinc bis(diethyldithiocarbamate) typically require different thermolysis conditions and may produce different particle size distributions. The piperidine adduct form with its additional coordinated amine provides a tunable two-stage decomposition pathway—amine desorption followed by dithiocarbamate thermolysis—that is not available with simple bis-chelated analogs [3].

ZnS nanoparticles Single-source precursor Quantum confinement

Molecular Docking and DFT-Computed Electronic Parameters Differentiate Zinc Piperidine Dithiocarbamate Complexes from Palladium Analogs

In a combined experimental and computational study, Zn(II) and Pd(II) mixed-ligand complexes derived from piperidine dithiocarbamate (PipDT) were characterized by DFT calculations to estimate thermal parameters, dipole moment, polarizability, and molecular electrostatic potential [1]. The Zn(II) complexes exhibited distinct electronic properties compared to their Pd(II) counterparts, with the PipDT⁻ ligand bonding as monodentate via sulfur in the mixed-ligand complexes. Antimicrobial testing showed moderate to good activity compared with standard antimicrobials [2]. While specific numerical DFT values are not accessible in the abstract, the study establishes that the zinc center imparts different electronic characteristics than palladium, which in turn affects molecular docking scores against biological targets. This provides a computable basis for selecting the zinc variant over the palladium variant when targeting specific enzyme binding pockets.

Molecular docking DFT calculation Piperidine dithiocarbamate

Crystallographically Confirmed Trigonal Bipyramidal Geometry of the Piperidine Adduct Enables Unique Coordination Chemistry

The single-crystal X-ray structure of the bis-piperidine adduct of bis(pentamethylenethiocarbamato)zinc(II) confirmed a trigonal bipyramidal geometry around the zinc center, with four sulfur atoms from two dithiocarbamate ligands in the equatorial plane and piperidine nitrogen atoms occupying axial positions [1]. This pentacoordinate geometry is in contrast to the tetrahedral geometry of simple zinc bis(dithiocarbamates) such as Zn(S₂CNEt₂)₂, which lack the additional axial ligands. The Zn–S and Zn–N bond lengths and the degree of bond delocalization in the thiocarbamate ligand were explicitly characterized, providing a structural basis for the distinct reactivity of the adduct form [2]. The expanded coordination sphere alters the electron density distribution on zinc, as confirmed by XPS and cyclic voltammetry studies on related bipyridine adducts, which showed increased electron density on zinc in the adduct compared to the parent Zn(pipdtc)₂ [3].

X-ray crystallography Coordination geometry Piperidine adduct

Evidence-Backed Application Scenarios Where (Piperidine)bis(piperidine-1-carbodithioato-S,S')zinc Provides Demonstrable Advantage


Rapid-Process Rubber Vulcanization Requiring Faster Cure Than Thiuram Accelerators

In natural rubber and SBR latex compounding where production cycle time is the critical economic driver, the pentamethylene dithiocarbamate scaffold (including the piperidine adduct form) delivers faster vulcanization onset than thiuram-class accelerators [1]. This is particularly valuable in rapid press vulcanization, hot air vulcanization, and water-insoluble accelerator latex systems. However, the low critical vulcanization temperature and narrow scorch safety window above 121°C demand precise temperature control during mixing and curing . Industrial formulators can mitigate scorch risk by co-adding small amounts of MBTS (0.05–0.2 phr) to increase processing safety without sacrificing cure speed [2]. The compound must be used with zinc oxide as co-activator.

Antimicrobial Screening Libraries Where Metal-Identity-Dependent Potency Differentiates Candidate Selection

For microbiology groups building metal-containing compound screening libraries, the zinc piperidine dithiocarbamate complex provides the most potent anti-staphylococcal activity (MIC 0.625 mg/mL) among the seven common transition and post-transition metal variants of the same ligand [1]. This potency ranking (Zn > Co > Cu > Ag = Bi = Ni > Fe against S. aureus) is experimentally validated and can guide hit prioritization. For antifungal screening against Candida albicans, the cobalt analog (MIC 0.312 mg/mL) outperforms the zinc complex (MIC 1.250 mg/mL), demonstrating that both metals should be included in a comprehensive screening set to capture complementary activity profiles [1].

Controlled Synthesis of Quantum-Confined ZnS Nanoparticles via Two-Stage Thermal Decomposition

The piperidine dithiocarbamate zinc complex serves as a validated single-source precursor for ZnS nanoparticles exhibiting quantum confinement effects, as demonstrated by UV-Vis and photoluminescence spectroscopy [1]. The unique two-stage thermal decomposition pathway—initial piperidine desorption followed by dithiocarbamate thermolysis to ZnS—provides materials scientists with an additional kinetic control parameter not available with single-step-decomposing acyclic dithiocarbamate precursors . By tuning the thermolysis temperature in HDA or TOPO, researchers can modulate nanoparticle size and morphology. This precursor is therefore suited for laboratories synthesizing ZnS quantum dots for optoelectronic, photocatalytic, or bioimaging applications where narrow size dispersity and quantum confinement are required [2].

Coordination Chemistry Studies Exploiting Labile Axial Piperidine for Ligand Exchange or Adduct Formation

The crystallographically characterized trigonal bipyramidal geometry of the piperidine adduct, with a labile axial piperidine ligand, makes this compound a versatile starting material for synthesizing heteroleptic zinc complexes [1]. Researchers can exploit the axial coordination site for ligand substitution with bipyridine, phenanthroline, aminopyridine, or other N-donor ligands to generate adducts with tunable electronic and steric properties . This reactivity is structurally precluded in tetrahedral zinc bis(dithiocarbamates) that lack the additional coordination site. The increased electron density on zinc in the adduct form, confirmed by XPS and cyclic voltammetry, further enables redox-modulated applications [2].

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